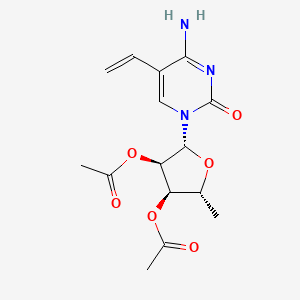

2',3'-di-O-acetyl-5'-deoxy-5-vinylcytidine

Beschreibung

Herstellungsmethoden

Die Synthese von RO0094889 beinhaltet die Entwicklung und Herstellung eines tumoraktivierten Prodrugs von 5-Vinyluracil. Der synthetische Weg umfasst die sequentielle Umwandlung von RO0094889 durch drei Enzyme: Esterase, Cytidin-Deaminase und Thymidin-Phosphorylase. Diese Enzyme werden in verschiedenen Tumorgeweben stark exprimiert. Die Herstellungsmethode stellt sicher, dass RO0094889 selektiv in 5-Vinyluracil in Tumorgeweben umgewandelt wird, wodurch die Wirksamkeit von Capecitabin verbessert wird.

Eigenschaften

Molekularformel |

C15H19N3O6 |

|---|---|

Molekulargewicht |

337.33 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-ethenyl-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |

InChI |

InChI=1S/C15H19N3O6/c1-5-10-6-18(15(21)17-13(10)16)14-12(24-9(4)20)11(7(2)22-14)23-8(3)19/h5-7,11-12,14H,1H2,2-4H3,(H2,16,17,21)/t7-,11-,12-,14-/m1/s1 |

InChI-Schlüssel |

NELWQUQCCZMRPB-UBPLGANQSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |

Synonyme |

2',3'-O-diacetyl-5'-deoxy-5-vinylcytidine Ro 09-4889 Ro-09-4889 RO0094889 Ro09-4889 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of RO0094889 involves the design and creation of a tumor-activated prodrug of 5-vinyluracil. The synthetic route includes the sequential conversion of RO0094889 by three enzymes: esterase, cytidine deaminase, and thymidine phosphorylase. These enzymes are highly expressed in various tumor tissues . The preparation method ensures that RO0094889 is selectively converted to 5-vinyluracil in tumor tissues, thereby enhancing the efficacy of capecitabine .

Analyse Chemischer Reaktionen

RO0094889 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Umwandlung in 5-Vinyluracil liegt. Zu den wichtigsten Reaktionen gehören:

Hydrolyse: Esterase-Enzyme hydrolysieren RO0094889, um eine Zwischenverbindung zu produzieren.

Deaminierung: Cytidin-Deaminase wandelt die Zwischenverbindung weiter in eine andere Verbindung um.

Phosphorylierung: Thymidin-Phosphorylase wandelt die Verbindung schließlich in 5-Vinyluracil um.

Diese Reaktionen sind entscheidend für die Aktivierung von RO0094889 in Tumorgeweben, wodurch seine selektive Inhibition von DPD sichergestellt und die Antitumoraktivität von Capecitabin verstärkt wird .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von RO0094889 beinhaltet seine Umwandlung in 5-Vinyluracil durch Enzyme, die von Tumoren ausgeschieden werden. Diese Umwandlung führt zur Hemmung von DPD, einem Enzym, das für den katabolischen Abbau von 5-Fluorouracil verantwortlich ist. Durch die Hemmung von DPD erhöht RO0094889 die Konzentration von 5-Fluorouracil in Tumorgeweben, wodurch die Antitumoraktivität von Capecitabin verstärkt wird. Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören Esterase, Cytidin-Deaminase und Thymidin-Phosphorylase.

Wirkmechanismus

The mechanism of action of RO0094889 involves its conversion to 5-vinyluracil by enzymes secreted by tumors. This conversion leads to the inhibition of DPD, an enzyme responsible for the catabolic degradation of 5-fluorouracil. By inhibiting DPD, RO0094889 increases the concentration of 5-fluorouracil in tumor tissues, thereby enhancing the antitumor activity of capecitabine . The molecular targets involved in this mechanism include esterase, cytidine deaminase, and thymidine phosphorylase .

Vergleich Mit ähnlichen Verbindungen

RO0094889 ist einzigartig in seiner selektiven Hemmung von DPD in Tumorgeweben. Zu ähnlichen Verbindungen gehören:

5-Ethinyluracil: Ein DPD-Inhibitor, der DPD sowohl in Tumor- als auch in nicht-krebsartigen Geweben hemmt.

5-Chlor-2,4-Dihydroxypyridin: Ein weiterer DPD-Inhibitor mit breiteren Hemmwirkungen.

Im Vergleich zu diesen Verbindungen bietet RO0094889 einen gezielteren Ansatz, der das Potenzial für Toxizität in nicht-krebsartigen Geweben reduziert und gleichzeitig die Wirksamkeit von Capecitabin in Tumorgeweben verbessert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.